2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The systematic name reflects its structural features, including an aminoethyl group and a benzothiazole core.
The compound can be sourced from various chemical suppliers and databases, including PubChem and MolPort, which provide detailed information regarding its structure, properties, and potential applications . The compound is also mentioned in various scientific literature discussing its synthesis and biological activities .
This compound is classified as a heterocyclic aromatic compound due to the presence of both benzene and thiazole rings. It is further categorized under the broader category of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride typically involves several key steps:
The molecular formula for 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride is . The structure consists of a benzothiazole ring fused with a trione functional group and an aminoethyl substituent.
The compound can participate in various chemical reactions due to its functional groups:
Technical details about these reactions depend on the specific conditions (solvent, temperature) and reagents used.
The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride primarily revolves around its interaction with biological targets:
Data supporting these mechanisms often come from in vitro studies demonstrating biological activity against various cell lines.
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
The applications of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride include:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential therapeutic applications.
The benzothiazole nucleus demonstrates exceptional structural rigidity and planarity, facilitating deep penetration into biological targets through optimized π-π stacking interactions. X-ray crystallographic analyses of 1,1-dioxide benzothiazole derivatives reveal near-perfect coplanarity of the nine ring atoms, with root-mean-square deviations typically ≤0.021 Å, as exemplified by the 2-ethyl analog (C₉H₉NO₃S) [5] [6]. This geometric constraint positions the sulfonyl oxygens and annular nitrogen in optimal orientations for intermolecular interactions. The carbonyl oxygen (O1), sulfonyl oxygens (O2, O3), and nitrogen (N1) collectively create an electrostatically polarized region capable of multipoint hydrogen bonding with biological targets [5].
Table 1: Key Structural Parameters in 1,1-Dioxide Benzothiazole Derivatives
Structural Feature | Bond Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
S1=O2/S1=O3 (sulfonyl) | 1.42–1.45 | O=S=O ~119° | Enhanced hydrogen bond acceptance capacity |
C7-S1 (exocyclic bond) | 1.76–1.78 | - | Connects to N-alkyl substituents |
N1-C7 (lactam bond) | 1.38–1.40 | - | Establishes amidic character |
Ring system coplanarity | - | - | Maximizes π-stacking with aromatic residues |
The sulfonyl group serves as a superior hydrogen bond acceptor compared to simpler thioether or sulfoxide variants, with crystallographic studies demonstrating C–H∙∙∙O hydrogen bond formation between symmetry-related molecules (D∙∙∙A distances: 3.139–3.295 Å). These interactions facilitate three-dimensional network formation in the solid state and potentially mimic carbonyl interactions in enzymatic binding sites [5] [6]. The structural conservation observed across protein-bound benzisothiazolones, including those complexed with tankyrase 2 (TNKS2), PARP14, and PARP15, validates the scaffold's complementarity to nucleotide-binding folds through glycine N–H∙∙∙N(triazole) and serine O–H∙∙∙N(triazole) interactions, alongside π–π stacking with conserved tyrosine residues [9].
N-Alkylation at the 2-position fundamentally alters the electronic distribution and steric presentation of benzisothiazolone derivatives, serving as a strategic modification to enhance target affinity and optimize pharmacokinetic properties. The introduction of a 2-aminoethyl substituent—as present in 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride (CAS 771583-00-7)—confers distinctive advantages over simpler alkyl groups. Spectroscopic characterization (¹H/¹³C NMR) and crystallographic data confirm that the ethylamine side chain adopts an extended conformation perpendicular to the planar benzisothiazolone core, projecting the terminal primary amine toward solvent-exposed regions in protein complexes [1] [5].
Table 2: Comparative Analysis of N-Substituted Benzisothiazol-3-one 1,1-Dioxides
N-Substituent | Representative Compound | Key Properties | Biological Implications |
---|---|---|---|
Methyl | Saccharin derivatives | High crystallinity, limited solubility | Primarily sweeteners/sensing agents |
Ethyl | 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | Moderate logP (1.2–1.5), neutral character | Intermediate metabolic stability |
2-Aminoethyl | Target hydrochloride salt | Zwitterionic potential, enhanced solubility | Facilitates salt formation; enables ionic interactions |
Complex heterocycles | [1,2,4]Triazolo[3,4-b]benzothiazoles | Extended π-systems, multi-target engagement | PARP/tankyrase inhibition (nM IC₅₀) |
The protonatable amino group (pKₐ ~10.5) enables hydrochloride salt formation (CAS 68287-34-3), dramatically enhancing aqueous solubility crucial for in vitro and in vivo applications. This modification transforms the molecule from a simple heterocycle into a multifunctional pharmacophore capable of simultaneous interactions: 1) the planar 1,1-dioxide core engages in aromatic stacking and hydrogen bonding within enzymatic pockets, while 2) the flexible 2-aminoethyl tether reaches toward acidic or polar residues in protein subpockets. Molecular modeling indicates the terminal ammonium group forms salt bridges with aspartate/glutamate residues in several cancer-related kinases, a feature absent in N-alkyl analogs lacking ionizable groups [1] [2] [9].
Synthetic accessibility further enhances the appeal of N-(2-aminoethyl) derivatives. The precursor 1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes efficient N-alkylation with 2-chloroethylamine hydrochloride under mild conditions, avoiding complex protection/deprotection sequences. Subsequent crystallization from methanol yields the hydrochloride salt with >95% purity, as confirmed by HPLC and elemental analysis [1] [5].
The pharmaceutical relevance of benzisothiazole-3-one 1,1-dioxide derivatives traces to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), initially discovered in 1879 and later incorporated as a sweetening agent. Systematic exploration of its bioisosteric potential began in the 1990s when Kap-Sun and Nicholas pioneered N-hydroxy derivatives as metalloproteinase inhibitors [5]. This foundational work revealed that N-substitution could transform the scaffold from inert to biologically active, stimulating investigation of diverse N-alkyl and N-aryl analogs. By the late 1990s, Nagasawa and colleagues documented N-substituted benzisothiazolones as human mast cell tryptase inhibitors and 5-HT₁ₐ antagonists, establishing structure-activity relationships (SAR) that highlighted the critical importance of the 1,1-dioxide moiety for target affinity [5].
The evolution toward 2-aminoethyl derivatives coincided with two significant developments: 1) synthetic methodology advances employing ionic liquids and radical mechanisms for efficient N-alkylation, and 2) crystallographic verification of binding modes in complex with therapeutic targets. Hu and colleagues (2004) demonstrated that ethylbenzisothiazolones inhibit PARP enzymes, while Masashi (1999) developed optimized routes to aminoalkyl derivatives [5]. Parallel research established the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) core as a potent nicotinamide mimetic inhibiting ADP-ribosyltransferases (ARTDs). Cocrystal structures with TNKS2 (PDB: 7Z7X), PARP2 (PDB: 7Z80), PARP14 (PDB: 7Z7Y), and PARP15 (PDB: 7Z81) confirmed competitive binding at the nicotinamide pocket through conserved hydrogen bonds with glycine and serine residues [9].
The emergence of 2-(2-aminoethyl) derivatives represents a strategic refinement within this chemical class, addressing limitations of earlier analogs:
Contemporary research focuses on hybrid molecules incorporating the 2-(2-aminoethyl)benzisothiazol-1,1,3-trione moiety into multifunctional inhibitors, particularly against oncology and inflammation targets. The scaffold's ADME profile—characterized by moderate plasma protein binding (70–85%), microsomal stability (t₁/₂ > 60 min), and Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s)—further supports its drug discovery utility [9]. These collective advances establish 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride as a structurally refined, pharmaceutically relevant iteration within the historical continuum of benzothiazole-based medicinal chemistry.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2